molecular formula C20H23N3O6 B2831351 Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1172711-89-5

Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2831351
CAS No.: 1172711-89-5
M. Wt: 401.419
InChI Key: JVGFJESVQXZYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic molecules . It also contains a 1,3,4-oxadiazol-2-yl group and a piperidin-1-yl group, both of which are common in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-yl group consists of two oxygen atoms bridging two carbon atoms in a benzene ring . The 1,3,4-oxadiazol-2-yl group is a heterocyclic compound containing three nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of compounds like ethyl esters using Knoevenagel condensation reactions, with detailed structural characterization including crystal and molecular structures. These compounds are synthesized through reactions involving specific catalysts and conditions, and their molecular geometries are elucidated through techniques such as X-ray diffraction and NMR spectroscopy. For example, studies on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have shown their antimicrobial activities and provided insights into their molecular conformations (Kariyappa et al., 2016) (Kumar et al., 2016).

Antimicrobial and Antioxidant Properties

Several studies have focused on the antimicrobial and antioxidant properties of related compounds. These compounds have been synthesized and assessed for their potential to inhibit microbial growth and scavenge free radicals, indicating their relevance in scientific research applications beyond pharmacological use. The synthesis of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for diverse trifluoromethyl heterocycles also highlights the broad utility of these compounds in chemical synthesis and their potential biological activities (Honey et al., 2012).

Synthesis of N-Substituted Derivatives

Research on the synthesis of N-substituted derivatives of oxadiazole-bearing compounds further demonstrates the wide-ranging scientific applications of these chemical entities. These derivatives have been synthesized through a series of steps involving specific reactants and conditions, with their structures elucidated through spectroscopic methods. The synthesized compounds have shown moderate to significant antimicrobial activity, underscoring their potential in scientific research related to discovering new antimicrobial agents (Khalid et al., 2016).

Molecular Docking and Antioxidant Studies

Further studies have explored the synthesis of novel derivatives and evaluated their properties using molecular docking and antioxidant assays. These studies contribute to the understanding of the interaction between synthesized compounds and biological targets, as well as their capacity to act as antioxidants. Such research highlights the interdisciplinary applications of these compounds, bridging chemistry, biology, and computational studies to explore their potential in various scientific domains (Naveen et al., 2021).

Future Directions

Given the biological activities of similar compounds, this compound could be a potential candidate for further studies in medicinal chemistry . Further optimization and structure-activity relationship studies could lead to the development of more active analogs .

Properties

IUPAC Name

ethyl 4-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-2-26-18(25)8-7-17(24)23-9-3-4-14(11-23)20-22-21-19(29-20)13-5-6-15-16(10-13)28-12-27-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGFJESVQXZYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.